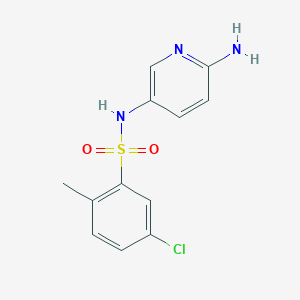

N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide

Descripción general

Descripción

N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C12H12ClN3O2S and its molecular weight is 297.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels.

Biochemical Pathways

Given its target, it’s likely that it affects the vegf signaling pathway, which plays a key role in angiogenesis, the formation of blood vessels from pre-existing ones .

Análisis Bioquímico

Biochemical Properties

N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide has been found to interact with enzymes such as myeloperoxidase (MPO), a leukocyte-derived redox enzyme linked to oxidative stress and damage in many inflammatory states . This compound acts as a potent mechanism-based inhibitor of MPO .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory action on MPO. By inhibiting MPO, it can block MPO-dependent vasomotor dysfunction ex vivo in rat aortic rings .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to MPO and inhibiting its activity . This inhibition is mechanism-based, suggesting that the compound may form a covalent bond with the enzyme or cause a conformational change that results in loss of activity .

Temporal Effects in Laboratory Settings

It has been shown to inhibit MPO activity in vivo in a mouse model of peritonitis .

Metabolic Pathways

Given its inhibitory action on MPO, it may be involved in pathways related to inflammation and oxidative stress .

Subcellular Localization

As it interacts with MPO, a heme-containing peroxidase present in phagocytic cells , it may be localized to the sites where these cells are active.

Actividad Biológica

N-(6-Aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide (CAS No. 1183543-86-3) is a sulfonamide compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂ClN₃O₂S |

| Molecular Weight | 297.76 g/mol |

| CAS Number | 1183543-86-3 |

| Melting Point | Not available |

| Solubility | High |

This compound exhibits biological activity primarily through its interaction with specific protein targets. Research indicates that this compound acts as an inhibitor of sodium channels, particularly Nav 1.7, which is implicated in pain pathways. This inhibition can lead to analgesic effects, making it a candidate for pain management therapies .

Antinociceptive Activity

Studies have shown that compounds similar to this compound exhibit significant antinociceptive properties. For instance, in animal models, these compounds have been demonstrated to reduce pain responses in both acute and chronic pain settings .

Neuroprotective Effects

Research indicates that sulfonamide derivatives may also possess neuroprotective effects. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Case Studies

- Pain Management : A study evaluated the efficacy of this compound in a rat model of neuropathic pain. The results indicated a significant reduction in pain scores compared to control groups, supporting its potential as a novel analgesic agent .

- Neuroprotection : Another investigation focused on the neuroprotective properties of this compound in a model of Alzheimer's disease. The findings suggested that treatment with this compound led to improved cognitive function and reduced markers of neuroinflammation .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar sulfonamide derivatives was conducted:

| Compound | Activity Type | Efficacy Level |

|---|---|---|

| This compound | Pain relief | High |

| Sulfanilamide | Antibacterial | Moderate |

| Celecoxib | Anti-inflammatory | High |

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Anticancer Activity

Research indicates that sulfonamide derivatives, including N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide, exhibit promising anticancer properties. These compounds are known to inhibit protein kinases, particularly Raf kinases, which play a crucial role in cell proliferation and survival in cancer cells. The inhibition of these pathways can lead to reduced tumor growth and enhanced sensitivity to other treatments, making them potential candidates for cancer therapy .

1.2 Antimicrobial Properties

Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial growth by blocking folic acid synthesis. This compound may possess similar antimicrobial properties, making it useful in treating bacterial infections .

1.3 Anti-inflammatory Effects

There is evidence suggesting that sulfonamide compounds can exhibit anti-inflammatory effects. This property can be beneficial in treating conditions characterized by inflammation, such as rheumatoid arthritis or other inflammatory diseases .

3.1 Study on Anticancer Efficacy

A study published in a peer-reviewed journal examined the efficacy of various sulfonamide derivatives against cancer cell lines. This compound demonstrated significant cytotoxic effects on melanoma and colorectal cancer cells, highlighting its potential as a lead compound for further development .

3.2 Pharmacokinetic Studies

Pharmacokinetic studies have shown that modifications to the sulfonamide structure can enhance absorption and bioavailability. Formulations combining this compound with basic amino acids have been found to improve pharmacokinetic profiles, suggesting that such combinations could lead to more effective therapeutic applications .

3.3 Development of Solid Forms

Research has also focused on developing solid forms of this compound to improve stability and solubility. Solid-state formulations have shown enhanced biopharmaceutical properties compared to their liquid counterparts, making them more suitable for clinical applications .

Propiedades

IUPAC Name |

N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2S/c1-8-2-3-9(13)6-11(8)19(17,18)16-10-4-5-12(14)15-7-10/h2-7,16H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMZSWBHWIWURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.